
1-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C22H27N3O3 and its molecular weight is 381.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C19H24N2O3. Its structure includes a piperidine ring substituted with a phenoxyacetyl group and an o-tolyl urea moiety, contributing to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of urea, including similar compounds, exhibit significant antimicrobial properties. For instance, studies have shown that certain substituted urea compounds demonstrate effective inhibition against various pathogens. In particular, compounds bearing specific substituents have been reported to inhibit the growth of fungi such as Phomopsis obscurans and P. viticola by up to 100% at concentrations around 30 μM .
Anticancer Activity
The phenoxy group in the chemical structure is noted for enhancing anticancer activity. A study highlighted that compounds with this moiety showed promising results against cancer cell lines, including HT-29 (colon cancer) and MCF-7 (breast cancer). These compounds exhibited IC50 values significantly lower than standard treatments like Olaparib, indicating their potential as effective anticancer agents .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has also been investigated. Similar derivatives have demonstrated anti-inflammatory effects by inhibiting nitric oxide production in response to lipopolysaccharide (LPS) stimulation. This suggests that the compound may serve as a model for developing new anti-inflammatory agents .
Study 1: Antimicrobial Efficacy
In a comparative study, various substituted urea derivatives were tested for their antimicrobial efficacy against both gram-positive and gram-negative bacteria. The results indicated that compounds with a similar structure to this compound displayed superior activity against gram-positive bacteria compared to their gram-negative counterparts .
Study 2: Anticancer Mechanisms
A detailed investigation into the anticancer mechanisms revealed that the compound could induce apoptosis in cancer cells through cell cycle arrest in the G1 phase. This was evidenced by flow cytometry analyses showing increased sub-G1 populations in treated cells, suggesting effective induction of cell death pathways .
Data Tables
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The compound is characterized by:
- Piperidine Ring : Implicates potential interactions with biological targets such as ion channels or G protein-coupled receptors.
- Urea Functional Group : Commonly found in biologically active molecules, indicating possible enzyme inhibition capabilities.
- Aromatic Groups : The presence of phenoxy and o-tolyl groups enhances hydrophobic interactions with biological targets.
Medicinal Chemistry
The compound's structural features allow it to be investigated for various pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that similar compounds exhibit significant anticancer properties. The urea moiety may interact with enzymes involved in tumor growth and proliferation.
- Antimicrobial Properties : The compound may also show potential as an antimicrobial agent, targeting specific bacterial or fungal pathways.
Enzyme Inhibition Studies
The urea group can act as a nucleophile, participating in hydrogen bonding and potentially inhibiting specific enzymes. This application is crucial for drug design, particularly in developing inhibitors for diseases where enzyme regulation is vital.
Interaction Studies
Understanding the interaction of 1-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea with biological targets is essential for elucidating its mechanism of action. Such studies often involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to various receptors or enzymes.
- Pharmacodynamics and Pharmacokinetics : Investigating the compound’s behavior in biological systems, including absorption, distribution, metabolism, and excretion.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated inhibition of cell proliferation in cancer cell lines. |
Study B | Enzyme Inhibition | Identified specific enzymes inhibited by the compound, leading to reduced metabolic activity in target cells. |
Study C | Binding Affinity | Showed strong binding affinity to G protein-coupled receptors, indicating potential therapeutic effects in neurological disorders. |
Synthesis and Production Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Intermediate : Reaction of piperidine with phenoxyacetic acid derivatives.
- Urea Formation : Coupling reactions involving isocyanates or carbamates to introduce the urea functional group.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-3-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-17-7-5-6-10-20(17)24-22(27)23-15-18-11-13-25(14-12-18)21(26)16-28-19-8-3-2-4-9-19/h2-10,18H,11-16H2,1H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZGODBIZCYYIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.